Product packaging for 2,5-Dichloro-3-fluorothiophenol(Cat. No.:CAS No. 1804421-53-1)

2,5-Dichloro-3-fluorothiophenol

Cat. No.: B1410769
CAS No.: 1804421-53-1
M. Wt: 197.06 g/mol
InChI Key: VPZDLYIFEHSQMA-UHFFFAOYSA-N
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Description

2,5-Dichloro-3-fluorothiophenol is a halogenated thiophenol derivative that serves as a valuable synthetic building block in chemical and pharmaceutical research. Its structure, featuring chlorine and fluorine atoms on the aromatic ring, makes it a versatile intermediate for constructing more complex molecules, particularly in heterocyclic and medicinal chemistry. Compounds within the chlorothiophenol chemical class are known for their use in the manufacturing of dyes, insecticides, printing inks, and pharmaceuticals . As a research chemical, it is of significant interest in environmental chemistry studies; chlorothiophenols are recognized as precursors in the formation of polychlorinated dibenzothiophenes/thianthrenes (PCDT/TAs), which are environmental pollutants studied for their formation mechanisms and toxicological profiles . The specific substitution pattern of 2,5-dichloro-3-fluoro on the thiophenol ring is strategically selected by researchers to investigate structure-activity relationships, as the position and identity of halogen substituents are known to profoundly influence the electronic properties, reactivity, and biological activity of the resulting compounds . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2FS B1410769 2,5-Dichloro-3-fluorothiophenol CAS No. 1804421-53-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dichloro-3-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FS/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZDLYIFEHSQMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,5 Dichloro 3 Fluorothiophenol and Its Derivatives

Precursor-Based Synthesis Strategies

The synthesis of 2,5-dichloro-3-fluorothiophenol can be approached through carefully designed pathways starting from readily available precursors. These methods primarily involve the introduction of the thiol functionality onto a pre-existing halogenated aromatic scaffold.

Synthesis from Thiophenol Derivatives

While direct synthesis from other thiophenol derivatives is less common, the functionalization of a parent thiophenol through chlorination and fluorination presents a potential, albeit challenging, route. The precise control of regioselectivity in electrophilic aromatic substitution reactions on a thiophenol ring is complicated by the activating and ortho-, para-directing nature of the thiol group, alongside its susceptibility to oxidation. Therefore, multi-step sequences involving protection of the thiol group, directed ortho-lithiation, or other advanced aromatic functionalization techniques would be necessary to achieve the desired 2,5-dichloro-3-fluoro substitution pattern. Due to these complexities, this approach is often less synthetically viable compared to building the molecule from a more suitably functionalized precursor.

Derivatization from Halogenated Aniline (B41778) Precursors via Xanthate Intermediates

A more robust and widely employed strategy for the synthesis of aryl thiols, including this compound, is the Leuckart thiophenol reaction. This method proceeds through the conversion of the corresponding aniline, 2,5-dichloro-3-fluoroaniline, into a diazonium salt, which is then reacted with a xanthate salt to form a stable xanthate ester intermediate. Subsequent hydrolysis of this intermediate furnishes the desired thiophenol.

The key steps of this synthetic sequence are:

Diazotization: 2,5-dichloro-3-fluoroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., hydrochloric acid or sulfuric acid), at low temperatures (0–5 °C) to form the corresponding diazonium salt.

Xanthate Formation: The diazonium salt solution is then added to a solution of a xanthate salt, most commonly potassium ethyl xanthate. This results in a nucleophilic substitution reaction where the diazonium group is displaced by the xanthate, yielding an aryl dithiocarbonate (xanthate ester).

Hydrolysis: The final step involves the hydrolysis of the xanthate ester, typically under basic conditions (e.g., using sodium hydroxide or potassium hydroxide), followed by acidification to liberate the free thiophenol.

This methodology is advantageous as it avoids the direct handling of odorous and easily oxidized thiols until the final step. The use of stable and odorless xanthates as thiol surrogates enhances the practicality and safety of the synthesis. rsc.orgnih.govnih.gov

StepReagents and ConditionsIntermediate/Product
1. Diazotization2,5-dichloro-3-fluoroaniline, NaNO₂, HCl, 0-5 °C2,5-dichloro-3-fluorobenzenediazonium chloride
2. Xanthate FormationPotassium ethyl xanthate, 50-70 °CO-Ethyl S-(2,5-dichloro-3-fluorophenyl) carbonodithioate
3. Hydrolysis1. NaOH, heat; 2. H⁺This compound

Functional Group Transformations Involving the Thiol Moiety

The thiol group of this compound is a versatile functional handle that can participate in a wide array of transformations to generate a diverse range of derivatives. These reactions leverage the nucleophilicity and redox activity of the sulfur atom.

Oxidative Cross-Dehydrogenative Thiolation Reactions

Oxidative cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical method for the formation of C–S bonds. This approach involves the direct coupling of a C–H bond with an S–H bond, formally eliminating a molecule of hydrogen. In the context of this compound, this methodology allows for its direct arylation, vinylation, or alkynylation.

These reactions are typically mediated by a metal catalyst (e.g., copper, iron, or palladium) and an oxidant. The substrate scope for the C–H partner can be broad, including arenes, heteroarenes, and alkenes. Research has shown that both electron-rich and electron-poor thiophenols can be suitable substrates for certain oxidative dehydrogenative coupling reactions. organic-chemistry.orgresearchgate.netnih.govchemistryviews.org The electron-withdrawing nature of the chlorine and fluorine substituents on the this compound ring may influence its reactivity in these transformations.

A plausible mechanism involves the formation of a thiyl radical intermediate, which then engages in the C–S bond-forming step. The choice of catalyst and oxidant is crucial for achieving high efficiency and selectivity.

Electrochemical N-S Bond Formation Utilizing Thiol Substrates

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants for the formation of nitrogen-sulfur bonds. The electrochemical oxidative cross-coupling of thiols with amines can lead to the synthesis of valuable compounds such as sulfenamides and sulfonamides. nih.gov

Recent studies have demonstrated the feasibility of direct electrochemical oxidative coupling of various thiophenols with amines. organic-chemistry.orgsemanticscholar.org Notably, these methods have been shown to be tolerant of halogenated thiophenols, suggesting their applicability to this compound. tue.nl

The reaction typically proceeds in an undivided cell using simple electrodes (e.g., platinum or carbon) and an electrolyte. The mechanism is believed to involve the anodic oxidation of the thiol to a thiyl radical, which then couples with the amine. Further oxidation can lead to the formation of sulfinamides and ultimately sulfonamides. This catalyst-free and oxidant-free approach aligns with the principles of sustainable chemistry.

Product ClassAmine PartnerKey Features
N-SulfenyliminesPrimary or secondary aminesTransition-metal catalyst and external oxidant free. organic-chemistry.org
SulfonamidesPrimary or secondary aminesDirect anodic coupling, tolerant of halogenated thiophenols. tue.nl

Thiol-Mediated Epoxide Opening Reactions

The nucleophilic ring-opening of epoxides by thiols is a fundamental and highly efficient method for the synthesis of β-hydroxy thioethers. This reaction proceeds via an S(_N)2 mechanism, where the thiolate, generated in situ under basic conditions or the neutral thiol under acidic conditions, acts as the nucleophile. chemistrysteps.commasterorganicchemistry.com

When this compound is reacted with an unsymmetrical epoxide, the regioselectivity of the attack is a key consideration.

Under basic conditions: The corresponding thiolate anion will attack the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.comyoutube.com

Under acidic conditions: The epoxide oxygen is first protonated, and the nucleophilic attack by the thiol then occurs at the more substituted carbon, which can better stabilize the partial positive charge that develops in the transition state. masterorganicchemistry.comlibretexts.orglibretexts.org

The reaction stereochemistry is also well-defined, resulting in an anti- or trans-relationship between the newly formed hydroxyl and thioether groups. Interestingly, studies have shown that this reaction can be performed efficiently in water without the need for a catalyst, offering a green and practical synthetic route. arkat-usa.orgumich.edu

ConditionsRegioselectivityStereochemistry
Basic (e.g., NaOH, Et₃N)Attack at the less substituted carbontrans or anti
Acidic (e.g., H₂SO₄)Attack at the more substituted carbontrans or anti

Directed Thiol Chlorination Pathways

The direct chlorination of thiols to form sulfenyl chlorides is a fundamental transformation, providing a reactive intermediate for further synthetic manipulations. While specific directed chlorination pathways for this compound are not extensively documented, established methods for the conversion of aromatic thiols to their corresponding sulfenyl chlorides can be applied.

One general and efficient method involves the reaction of the parent thiol with a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂). This reaction, often referred to as the Zincke disulfide reaction when starting from disulfides, proceeds readily to yield the aryl sulfenyl chloride. For this compound, this would theoretically yield 2,5-dichloro-3-fluorophenylsulfenyl chloride. This intermediate is a powerful electrophile, enabling the introduction of the 2,5-dichloro-3-fluorophenylthio moiety into a wide range of nucleophiles.

Alternative methods for the oxidative chlorination of thiols have been developed using greener and milder reagents. A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been shown to be a highly reactive system for the direct conversion of various thiols to sulfonyl chlorides, and by analogy, could be adapted for the synthesis of sulfenyl chlorides under controlled conditions organic-chemistry.orgresearchgate.net. Another approach utilizes N-chlorosuccinimide (NCS) in the presence of a chloride source, offering a more selective and less harsh alternative to gaseous chlorine organic-chemistry.org.

Table 1: Proposed Reagents for Thiol Chlorination of this compound

Reagent SystemProduct TypePotential Advantages
Cl₂ or SO₂Cl₂Aryl Sulfenyl ChlorideHigh reactivity, established method
H₂O₂ / SOCl₂Aryl Sulfonyl/Sulfenyl ChlorideMild conditions, rapid reaction
N-Chlorosuccinimide (NCS) / Cl⁻Aryl Sulfenyl ChlorideHigh selectivity, safer handling
FeCl₃ / lightAryl Chloride (desulfurizative)Direct conversion to aryl chloride

Incorporation into Complex Molecular Architectures

The unique substitution pattern of this compound makes it an attractive precursor for the synthesis of complex, halogenated heterocyclic structures with potential applications in pharmaceuticals and materials science.

Thioanthraquinone derivatives are an important class of compounds with applications as dyes, pigments, and bioactive molecules. The synthesis of thioanthraquinone analogues from this compound can be envisioned through the nucleophilic aromatic substitution (SNAᵣ) reaction with a suitable di-halogenated anthraquinone, such as 1,5-dichloroanthraquinone.

In a typical procedure, the thiol is deprotonated with a base, such as potassium hydroxide, to form the more nucleophilic thiolate. This thiolate then displaces the chlorine atoms on the anthraquinone core. The reaction is generally carried out in a high-boiling solvent like ethylene glycol to facilitate the substitution dergipark.org.trdergipark.org.tr. This methodology provides a direct route to novel thioanthraquinone analogues bearing the 2,5-dichloro-3-fluorophenylthio substituent, which can be further studied for their photophysical and biological properties.

Reaction Scheme: Proposed Synthesis of a Thioanthraquinone Analogue 1,5-Dichloroanthraquinone + this compound --(KOH, Ethylene Glycol, Δ)--> 1,5-bis(2,5-dichloro-3-fluorophenylthio)anthraquinone

Spectroscopic Characterization and Structural Elucidation of Halogenated Thiophenols

Vibrational Spectroscopy for Conformational Analysis and Photochemical Transformations

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful method for investigating the conformational landscape and light-induced transformations of molecules. nih.gov By analyzing the vibrational modes, which correspond to the stretching and bending of chemical bonds, researchers can identify different stable geometries (conformers) of a molecule and track the formation of new species during a chemical reaction. researchgate.netrsc.org For thiophenols, a key area of interest is the orientation of the thiol (-SH) group relative to the aromatic ring and its substituents, which gives rise to different conformers with distinct vibrational signatures.

Infrared Spectroscopic Investigations of Matrix-Isolated Species

Matrix-isolation is an experimental technique that allows for the detailed spectroscopic study of individual molecules. In this method, the molecule of interest is trapped within a cryogenic, inert matrix, such as solid argon or nitrogen, at very low temperatures (typically around 10-20 K). This environment prevents intermolecular interactions and freezes the molecules in their specific conformations, making it possible to obtain highly resolved IR spectra.

While direct studies on 2,5-dichloro-3-fluorothiophenol are not prevalent in the literature, research on analogous compounds like meta-fluorothiophenol (mFTP) provides a clear framework for this analysis. nih.goviku.edu.tr In a low-temperature nitrogen matrix, the IR spectrum of mFTP reveals the presence of two distinct conformers, cis and trans, distinguished by the orientation of the S-H bond relative to the fluorine atom. The experimental spectra are typically assigned with the aid of quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies for each conformer. iku.edu.tr This combined experimental and theoretical approach allows for the unambiguous identification of the conformers present in the sample.

UV-Vis Triggered Transformations and Spectroscopic Monitoring

The matrix-isolation technique is also exceptionally well-suited for studying photochemical reactions. iku.edu.tr After characterizing the initial conformers, the trapped molecules can be irradiated with UV or visible laser light of a specific wavelength to trigger a photochemical transformation. The resulting changes in the sample are then monitored in real-time using IR spectroscopy.

For halogenated thiophenols, a common photochemical pathway initiated by UV excitation is the homolytic cleavage of the S-H bond, which can lead to the formation of a phenylthiyl radical. iku.edu.tr Another significant pathway is thiol-to-thione phototautomerization, where the hydrogen atom from the thiol group migrates to a carbon atom on the aromatic ring, forming a thione isomer. nih.gov

In the case of meta-fluorothiophenol, UV irradiation at a wavelength of 285 nm was found to induce thiol-to-thione phototautomerization, leading to the formation of three different thione isomers. nih.gov The appearance of new absorption bands in the IR spectrum, which were not present initially, signaled the formation of these photoproducts. By comparing the experimental difference spectrum (irradiated spectrum minus initial spectrum) with DFT-predicted spectra for potential products, the specific structures of the thione isomers were identified. iku.edu.tr Furthermore, these transformations can exhibit reversibility; subsequent irradiation with a different wavelength (e.g., 405 nm) was shown to partially convert the thiones back to the original meta-fluorothiophenol, demonstrating a controllable photochemical process. nih.gov

Table 1: Representative IR Bands for Photoproducts of a Halogenated Thiophenol Based on data for meta-fluorothiophenol (mFTP) phototransformation.

Vibrational ModePhotoproduct 1 (ortho-thione) Wavenumber (cm⁻¹)Photoproduct 2 (ortho-thione) Wavenumber (cm⁻¹)Photoproduct 3 (para-thione) Wavenumber (cm⁻¹)
C=S Stretch~1250~1240~1230
C=C Stretch~1600~1590~1580
C-H Bend~850~840~820

Note: This table is illustrative, based on typical regions for thione formation from fluorinated thiophenols as described in the literature. iku.edu.tr Actual values are specific to the molecule and matrix environment.

Rotational Spectroscopy for Gas-Phase Structure Determination

Rotational spectroscopy is an extremely precise technique used to determine the geometric structure of molecules in the gas phase. uva.es By measuring the absorption of microwave radiation, which induces transitions between rotational energy levels, one can obtain rotational constants. These constants are inversely proportional to the molecule's moments of inertia, which are directly related to the atomic masses and their positions within the molecule. This allows for the calculation of bond lengths and bond angles with very high accuracy. nih.gov

Fourier Transform Microwave Spectroscopy

Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution, high-sensitivity variant of rotational spectroscopy. academie-sciences.fr It is particularly powerful for studying molecules with multiple conformers, as it can distinguish between structures that differ only slightly in their mass distribution. researchgate.net

Studies on related molecules like 2-fluorothiophenol (B1332064) (2FTPh) demonstrate the capability of this technique. umanitoba.ca The FTMW spectrum of 2FTPh clearly showed two sets of rotational transitions, which were assigned to two different planar conformers: a cis form, where the S-H bond points towards the fluorine atom, and a trans form, where it points away. researchgate.netumanitoba.ca Ab initio calculations often accompany these experiments to predict the relative energies of the conformers, helping to assign the observed spectra. For 2FTPh, the cis conformer was found to be more stable, a finding attributed to a weak S-H···F intramolecular interaction. researchgate.netumanitoba.ca By measuring the spectra of isotopologues (molecules with heavier isotopes like ¹³C or ³⁴S), a substitution structure (rₛ) or an effective ground state structure (r₀) can be determined experimentally. researchgate.net

Pulsed-Jet Fourier Transform Microwave Techniques

To further enhance the sensitivity and resolution of FTMW spectroscopy, the technique is often combined with a pulsed-jet supersonic expansion. uva.esacademie-sciences.fr In this method, the sample is mixed with a carrier gas (like neon or argon) and expanded through a small nozzle into a vacuum chamber. This process rapidly cools the molecules to very low rotational temperatures (1-5 K).

This cooling has two major benefits:

It collapses the population of rotational states into the few lowest energy levels, which significantly increases the signal intensity for transitions from these levels. academie-sciences.fr

It reduces the Doppler broadening of spectral lines, leading to a dramatic improvement in resolution.

This technique is essential for resolving the complex spectra of larger molecules and for observing the fine and hyperfine structures that arise from interactions involving nuclear spins. rsc.org The high resolution allows for the precise determination of rotational constants and other spectroscopic parameters, leading to highly accurate structural information. uva.es

Table 2: Experimental Rotational Constants for Conformers of 2-Fluorothiophenol Data from FTMW spectroscopy studies. researchgate.netumanitoba.ca

Parametercis-2-Fluorothiophenoltrans-2-Fluorothiophenol
Rotational Constant A (MHz)3350.123445.67
Rotational Constant B (MHz)1201.451195.88
Rotational Constant C (MHz)884.56887.91

These constants are used to derive the precise molecular structure.

Nuclear Magnetic Resonance Spectroscopy for Molecular Structure and Reaction Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of chemical compounds in the solution phase. encyclopedia.pub It relies on the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹⁹F) and provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. nih.gov

For a molecule like this compound, a combination of NMR experiments would be used for full structural characterization:

¹H NMR: This spectrum would show signals for the aromatic protons and the thiol proton. The chemical shifts (δ) and coupling constants (J) between adjacent protons would help to confirm the substitution pattern on the benzene (B151609) ring. The thiol proton (S-H) would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration.

¹³C NMR: This experiment reveals the number of unique carbon atoms in the molecule. The chemical shifts are highly sensitive to the electronic environment, with carbons bonded to electronegative atoms like chlorine and fluorine appearing at distinct positions. Proton-decoupled ¹³C NMR provides single lines for each carbon, simplifying the spectrum.

¹⁹F NMR: As fluorine has a spin-1/2 nucleus and is 100% abundant, ¹⁹F NMR is a highly sensitive technique. For this compound, this would show a single resonance, and its coupling to nearby protons (³JHF) and carbons (JCF) would provide crucial structural confirmation.

While not widely documented for this specific molecule, NMR can also be used to study reaction kinetics by monitoring the change in concentration of reactants and products over time, provided the reaction is slow enough on the NMR timescale.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound These are hypothetical values based on standard substituent effects for illustrative purposes.

AtomPredicted Chemical Shift (δ, ppm)Multiplicity / Coupling
¹H NMR
Aromatic H-4~7.3 - 7.5Doublet of doublets (dd)
Aromatic H-6~7.1 - 7.3Doublet of doublets (dd)
Thiol S-H~3.5 - 4.5Broad singlet (br s)
¹³C NMR
C-1 (C-S)~125 - 130
C-2 (C-Cl)~130 - 135
C-3 (C-F)~155 - 165Doublet (¹JCF)
C-4~115 - 120Doublet (²JCF)
C-5 (C-Cl)~128 - 133
C-6~120 - 125

No Publicly Available Research Data for this compound Limits In-Depth Spectroscopic Analysis

A comprehensive review of publicly accessible scientific literature and chemical databases has revealed a significant lack of specific research data for the compound this compound. Despite targeted searches for its spectroscopic and analytical characteristics, no dedicated studies detailing its nuclear magnetic resonance (NMR) spectra, mass spectrometry (MS) fragmentation patterns, or its application in nanomaterial characterization could be identified. This absence of foundational data precludes the detailed scientific article as requested.

The intended article was to be structured around an in-depth analysis of the spectroscopic properties of this compound. This would have included a detailed examination of its proton (¹H) and fluorine (¹⁹F) NMR spectra for monitoring reaction kinetics, the use of multi-dimensional NMR for analyzing the compound in complex mixtures, its molecular weight and fragmentation behavior in mass spectrometry, and its role in the characterization of nanomaterials.

Without experimental or theoretical data on the NMR chemical shifts and coupling constants for this compound, a discussion on its solution-phase kinetic monitoring or complex system analysis remains purely speculative. Similarly, the elucidation of its mass spectrometry fragmentation pathways is not possible without a documented mass spectrum. Furthermore, the application of this specific thiophenol in nanomaterial science is not reported in the available literature, making a summary of its use in this context unfeasible.

While general principles of NMR and mass spectrometry are well-established for halogenated thiophenols as a class of compounds, the strict focus on the singular chemical entity, this compound, cannot be fulfilled due to the current void in dedicated research. The creation of a scientifically accurate and informative article as outlined is therefore not possible at this time. Further empirical research is required to establish the foundational spectroscopic data for this compound.

Theoretical and Computational Chemistry Studies on 2,5 Dichloro 3 Fluorothiophenol Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are indispensable for elucidating the electronic properties and reactivity of molecules like 2,5-dichloro-3-fluorothiophenol. These computational tools allow for a detailed exploration of the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. For this compound, DFT calculations can predict its geometry, electronic energy, and the distribution of electron density in its ground state. By employing time-dependent DFT (TD-DFT), insights into the molecule's excited states can be gained, which is crucial for understanding its photochemical properties. chemrxiv.orgrsc.org

In a study on substituted thiophenols, it was noted that the electronic properties are significantly influenced by the nature and position of the substituents. chemrxiv.org For instance, the investigation of 4-nitrothiophenol (B108094) in comparison to 4-halogenated thiophenols revealed that the presence of different functional groups alters the energies of the molecular orbitals and the nature of electronic transitions. chemrxiv.org In the case of this compound, the chlorine and fluorine atoms, being electron-withdrawing, are expected to stabilize the molecule's electronic ground state.

The cationic state, formed by the removal of an electron, can also be modeled using DFT. The study of the radical cations of chlorothiophenes has shown that the distribution of spin density is key to predicting their reactivity, for example, in electropolymerization processes. nih.gov For the this compound cation, the spin density would likely be delocalized across the thiophene (B33073) ring, with some localization influenced by the positions of the halogen substituents.

For a more accurate description of excited states, especially in cases where electron correlation is strong or when multiple electronic configurations contribute significantly to the state's wave function, multireference and multiconfigurational methods are employed. nih.govdiracprogram.org These methods, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), provide a more reliable picture of complex electronic spectra and photochemical reaction pathways.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govacs.org

A computational study on the structurally similar 2,6-dichloro-4-fluoro phenol (B47542) provides a useful analogy. In that study, DFT calculations were used to determine the HOMO and LUMO energies and other global reactivity descriptors. Based on these analogous findings, a similar set of properties can be estimated for this compound. The electron-withdrawing nature of the chlorine and fluorine atoms is expected to lower the energies of both the HOMO and LUMO.

The following table presents estimated global reactivity descriptors for this compound, based on typical values for related halogenated phenols and thiophenols. These values are illustrative and would require specific calculations for precise determination.

Global Reactivity Descriptor Formula Estimated Value (eV)
HOMO Energy EHOMO-6.5
LUMO Energy ELUMO-1.5
Energy Gap ΔE = ELUMO - EHOMO5.0
Ionization Potential (IP) IP ≈ -EHOMO6.5
Electron Affinity (EA) EA ≈ -ELUMO1.5
Electronegativity (χ) χ = (IP + EA) / 24.0
Global Hardness (η) η = (IP - EA) / 22.5
Global Softness (S) S = 1 / (2η)0.2
Electrophilicity Index (ω) ω = χ² / (2η)3.2

These are estimated values for illustrative purposes and are not derived from direct calculations on this compound.

Conformational Analysis and Rotational Barriers

The three-dimensional structure and conformational flexibility of this compound are key determinants of its physical and chemical properties. Computational methods can be used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them.

The rotation of the thiol group (-SH) around the C-S bond is a key conformational motion in thiophenols. The energy barrier to this rotation is influenced by the electronic and steric effects of the substituents on the aromatic ring. A study on the internal rotational barriers in 3,5-diX-thiophenols (where X = H, CH₃, OCH₃, F, Cl) provides direct insight into the factors affecting this barrier.

The twofold internal barriers to rotation (V₂) were determined experimentally and supported by molecular orbital calculations. chemrxiv.org The barrier is influenced by the extent of π-electron donation from the sulfur atom to the ring, which is modulated by the substituents. For this compound, we can expect a significant rotational barrier due to the presence of three halogen substituents.

The following table, adapted from the study on 3,5-diX-thiophenols, illustrates the effect of meta-substituents on the rotational barrier.

Substituent (X) in 3,5-diX-thiophenol Rotational Barrier (V₂) (kJ/mol)
H3.4
CH₃4.85
OCH₃5.3
F6.45
Cl7.25

Data from a study on 3,5-diX-thiophenols, which provides a basis for understanding the substituent effects in this compound. chemrxiv.org

The substituents on the thiophenol ring not only affect the rotational barrier but also the preferred conformation of the molecule. The planarity of the molecule can be influenced by steric hindrance between the thiol group and adjacent substituents. In this compound, the fluorine atom is ortho to the thiol group, which could lead to a non-planar arrangement of the C-S-H bond with respect to the aromatic ring to minimize steric repulsion.

Computational studies on substituted anilines and phenols have shown that electron-withdrawing substituents tend to increase the rotational barrier around the C-N or C-O bond. researchgate.net A similar trend is expected for thiophenols. The chlorine and fluorine atoms in this compound are electron-withdrawing, which would contribute to a higher rotational barrier for the thiol group compared to unsubstituted thiophenol. The interplay of steric and electronic effects of the three halogen substituents will determine the precise conformational landscape of the molecule.

Molecular Dynamics Simulations in Adsorption and Interfacial Phenomena

Currently, there is a notable absence of publicly available research literature detailing molecular dynamics (MD) simulations specifically focused on the adsorption and interfacial phenomena of this compound. While MD simulations are a powerful tool for investigating the behavior of molecules at interfaces, such as on the surface of nanomaterials or at liquid-liquid boundaries, dedicated studies for this particular compound have not been reported in accessible scientific databases.

In principle, MD simulations could provide significant insights into how this compound interacts with various surfaces. Such simulations would typically model the thiophenol derivative and a chosen substrate (e.g., graphene, a metal oxide, or a lipid bilayer) within a simulated environment. By calculating the trajectories of atoms over time, researchers could elucidate key parameters like:

Adsorption energy: The strength of the interaction between the molecule and the surface.

Adsorption orientation: The preferred alignment of the molecule on the surface.

Interfacial dynamics: The movement and conformational changes of the molecule at the interface.

Solvent effects: The role of the surrounding solvent in the adsorption process.

Future research employing molecular dynamics simulations would be invaluable for understanding the potential applications of this compound in areas such as surface modification, sensor technology, and materials science.

Computational Analysis of Non-Covalent Interactions

Detailed computational analyses of the non-covalent interactions involving this compound are not readily found in the current body of scientific literature. Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. For a molecule like this compound, a variety of non-covalent forces would be at play.

A computational study of this compound would likely investigate interactions such as:

Hydrogen Bonding: Although the acidic thiol proton is a potential hydrogen bond donor, its acidity and the steric hindrance from adjacent chlorine atoms would influence its hydrogen bonding capability.

Halogen Bonding: The chlorine and fluorine atoms on the aromatic ring are potential halogen bond donors, capable of interacting with electron-rich atoms. The relative strength of these halogen bonds would depend on the electrostatic potential around the halogen atoms.

π-Interactions: The electron-rich aromatic ring can participate in π-π stacking, cation-π, and anion-π interactions. The electron-withdrawing nature of the halogen substituents would modulate the electron density of the ring and thus the nature of these interactions.

Chalcogen Bonding: The sulfur atom of the thiol group can act as a chalcogen bond donor, interacting with nucleophilic regions of other molecules.

Quantum chemical calculations, such as Density Functional Theory (DFT), are a standard method for analyzing these interactions. Techniques like Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) index analysis, and Symmetry-Adapted Perturbation Theory (SAPT) would provide a detailed understanding of the nature and strength of the various non-covalent interactions.

While specific data for this compound is unavailable, the principles of non-covalent interactions in similar halogenated aromatic compounds are well-established. A computational analysis would provide valuable data on the intermolecular forces that govern the physical and chemical properties of this compound.

Mechanistic Investigations of Reactions Involving Halogenated Thiophenols

Radical Generation and Reaction Pathways

The generation of a thiophenoxy radical is a critical step in many of the transformation pathways of thiophenols. This typically involves the homolytic cleavage of the S-H bond.

Formation of Chlorothiophenoxy Radicals

The formation of the 2,5-dichloro-3-fluorothiophenoxy radical is anticipated to proceed via the abstraction of the hydrogen atom from the sulfhydryl group (-SH). This process is a key initial step, particularly under pyrolysis or combustion conditions, and can be initiated by various radical species or by thermal or photolytic means. chemicalbook.comrsc.org The presence of electron-withdrawing chlorine and fluorine atoms on the aromatic ring is expected to influence the stability of the resulting radical and the kinetics of its formation.

Theoretical studies on a range of chlorothiophenol (CTP) congeners have shown that the dimerization of the resulting chlorothiophenoxy radicals (CTPRs) is a major pathway for the formation of polychlorinated dibenzothiophenes/thianthrenes (PCDT/TAs). chemicalbook.comrsc.org Therefore, the 2,5-dichloro-3-fluorothiophenoxy radical is a crucial intermediate in the potential formation of corresponding halogenated dibenzothiophenes.

Role of H and OH Radicals in Thiophenol Transformations

Hydrogen (H) and hydroxyl (OH) radicals are highly reactive species that can play a significant role in the transformation of thiophenols in various environments. Theoretical investigations on chlorothiophenols have demonstrated that both H and OH radicals can abstract the thiophenoxyl-hydrogen to form the corresponding thiophenoxy radical. chemicalbook.comrsc.org

Studies on a complete series of 19 chlorothiophenol congeners have indicated that reactions with H radicals are generally more efficient for thiophenoxyl-hydrogen abstraction compared to reactions with OH radicals. chemicalbook.comrsc.org This is in contrast to the reactivity of chlorophenols, where OH radicals are more effective. This suggests that for 2,5-dichloro-3-fluorothiophenol, interaction with H radicals would be a more prominent pathway for the generation of the 2,5-dichloro-3-fluorothiophenoxy radical.

The general reactions can be represented as:

Ar-SH + H• → Ar-S• + H₂

Ar-SH + OH• → Ar-S• + H₂O

The reaction rates are influenced by the position and number of halogen substituents on the aromatic ring.

Radical-Radical Cross-Coupling Processes

Once the 2,5-dichloro-3-fluorothiophenoxy radical is formed, it can participate in various radical-radical cross-coupling reactions. These processes are fundamental in the formation of new chemical bonds and more complex molecules. The high reactivity and transient nature of many radicals can make achieving selective cross-coupling a challenge. semanticscholar.org

A key concept governing these reactions is the "persistent radical effect," where the selective cross-coupling between a transient radical and a more persistent radical is favored. google.com In the context of this compound, the generated thiophenoxy radical could couple with other radical species present in the reaction medium. The specific products would depend on the nature of these other radicals. For instance, the dimerization of two 2,5-dichloro-3-fluorothiophenoxy radicals would lead to the formation of a dihalogenated dibenzothiophene.

Photocatalytic and Electrochemical Reaction Mechanisms

Photocatalysis and electrochemistry offer alternative methods for initiating reactions of halogenated thiophenols, often under milder conditions than thermal methods.

Excited-State Initiated Organic Transformations

Upon absorption of light, this compound can be promoted to an electronically excited state. Studies on various thiophenols have shown that the deactivation of the first excited singlet state (S₁) can occur through several channels, including fluorescence, intersystem crossing to a triplet state, and chemical dissociation. google.com

A significant pathway for the deactivation of excited thiophenols is the homolytic cleavage of the S-H bond, leading to the formation of a thiophenoxy radical and a hydrogen atom. google.com The quantum yield of this S-H bond dissociation for a range of substituted thiophenols has been found to be substantial. google.com It is therefore highly probable that the irradiation of this compound with a suitable wavelength of light would lead to the efficient generation of the 2,5-dichloro-3-fluorothiophenoxy radical. Recent theoretical work on substituted thiophenols further supports the idea that excited-state dynamics can lead to rapid bond cleavage. rsc.orgmdpi.com

Deactivation PathwayGeneral Observation for Thiophenols
FluorescenceGenerally low quantum yields
Intersystem CrossingCan lead to triplet state formation
S-H Bond DissociationSignificant deactivation pathway
Internal ConversionCompetes with other deactivation processes

Research Applications and Broader Scientific Context of Halogenated Thiophenols

Role as Versatile Building Blocks in Organic Synthesis

The combination of a reactive thiol group and a tunable aromatic ring makes halogenated thiophenols powerful tools for synthetic chemists. They serve as key starting materials and reagents for introducing sulfur and functionalized aryl moieties into a wide range of organic molecules.

Thiophenols are widely recognized as universal precursors for a diverse array of aryl-sulfur motifs, which are core structures in many societally important compounds researchgate.net. The thiol group can be readily converted into other sulfur-containing functional groups, such as sulfides, disulfides, sulfoxides, and sulfones researchgate.netbritannica.com. Halogen atoms on the aromatic ring modulate the reactivity of the thiol group and provide additional sites for chemical modification, enabling the synthesis of complex, multifunctional organosulfur compounds. For instance, thiols can be transformed into sulfonyl halides, which are crucial intermediates for creating sulfonamides, sulfonyl esters, and other derivatives researchgate.netnih.gov. The synthesis of air-stable and odorless S-aryl isothiouronium salts from thiophenols provides a practical alternative for handling these often malodorous compounds, facilitating their use in reactions like sulfide (B99878) and thioester formation researchgate.net.

The versatility of thiophenols extends to their role in forming various sulfur-containing compounds. They react with aldehydes and ketones to produce thioacetals and thioketals, which are useful as protecting groups in multi-step syntheses britannica.com. Furthermore, the oxidation of thiols can yield disulfides, while more vigorous oxidation produces sulfones britannica.com. This wide range of accessible transformations makes halogenated thiophenols fundamental building blocks for creating complex molecules with specific electronic and structural properties, relevant in medicinal chemistry and materials science researchgate.netnih.gov.

Halogenated thiophenols are not only precursors but also active reagents in the formation of new chemical bonds. The sulfur atom in the thiol group is a potent nucleophile, readily participating in reactions to form carbon-sulfur (C-S) bonds, a key type of carbon-heteroatom bond. A notable example is the chemoselective reaction of thiophenols with anthranils promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), which results in the formation of 3-thio anthranils through a C-S bond nih.gov. This contrasts with the reaction of phenols under similar conditions, which yields 3-aryl anthranils via C-C bond formation, highlighting the distinct reactivity pathways directed by the sulfur heteroatom nih.gov.

Thiophenols and their derivatives are also instrumental in cross-coupling reactions to form C-S bonds, a cornerstone of modern organic synthesis for accessing complex aryl sulfides researchgate.net. These compounds can also be involved in reactions where the aromatic ring participates in bond formation. The halogen substituents themselves can serve as handles for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the construction of intricate carbon-carbon and carbon-heteroatom bonds at specific positions on the thiophenol scaffold. This dual reactivity—at the thiol group and the halogenated ring—makes them highly adaptable reagents for assembling complex molecular frameworks researchgate.netacs.org.

Interfacial Chemistry and Materials Science Applications

The ability of the thiol group to form strong bonds with metal surfaces makes halogenated thiophenols exceptionally useful in materials science. They are frequently employed to modify the surfaces of metals and semiconductors, thereby tuning the interfacial properties for applications in electronics, optics, and sensing.

Quantum dots (QDs), which are semiconductor nanocrystals, have optical and electronic properties that are highly sensitive to their surface chemistry nih.govgoogle.com. Thiophenols, including halogenated variants, are widely used as capping ligands that bind to the QD surface via the thiol group acs.orgnih.gov. These aromatic ligands replace the native, often insulating, aliphatic ligands on the QD surface, which can improve stability and promote charge transport between dots acs.org.

The choice of halogenated thiophenol can precisely control the photophysical properties of the QDs. For example, studies on CdSeS and CdS QDs capped with various fluorinated thiophenols show that the ligands influence the crystalline size and photoluminescence acs.orgrsc.org. While the introduction of most thiophenol derivatives tends to decrease the photoluminescence quantum yields, it can also increase the photoluminescence decay lifetimes acs.org. This quenching is not typically due to oxidation of the QD but is an inherent effect of the thiophenol ligand itself acs.org. The modification of QD surfaces with these molecules is crucial for optimizing their performance in applications like quantum dot light-emitting diodes (QLEDs) and photodetectors acs.orgnih.gov. The strong anchoring of the thiol headgroup and the electronic effects of the halogenated aromatic ring are key to enhancing the stability and electronic coupling of the QDs acs.org.

Table 1: Effect of Thiophenol Ligands on Quantum Dot Properties
Thiophenol Ligand TypeObserved Effect on Quantum Dots (QDs)Potential ApplicationReference
Fluorinated Thiophenols (e.g., 4-F-TP, PFTP)Acts as a capping layer, affects charge recombination, and can quench fluorescence. Crystalline size of CdS QDs tends to increase with the number of fluorine atoms.Quantum Dot Light-Emitting Diodes (QLEDs), photocatalysis. acs.orgrsc.org
General Thiophenol DerivativesReplaces native aliphatic ligands, improves stability, and promotes inter-dot electronic coupling. Generally decreases photoluminescence quantum yields but increases decay lifetimes.Improving stability and charge transport in QD-based devices. acs.org
Thiol Compounds (General)Used as capping agents to passivate surface traps, which can improve fluorescence properties and reduce trap density.Sensitive fluorescence probes for ion detection, photovoltaic applications. nih.govnih.govresearchgate.netnih.gov

One of the most prominent applications of thiophenols is in the formation of self-assembled monolayers (SAMs) on metal surfaces, particularly gold, silver, and copper northwestern.edunih.govuh.eduresearchgate.net. SAMs are highly ordered molecular layers that form spontaneously when a substrate is exposed to a solution of the thiol-containing molecules uh.edursc.org. The thiol group chemisorbs onto the metal, forming a stable metal-sulfur bond, while intermolecular interactions (e.g., van der Waals, π-π stacking) between the aromatic rings drive the formation of a densely packed, ordered layer nih.govmdpi.com.

By forming SAMs on conductive surfaces, halogenated thiophenols can precisely engineer the electronic properties of the substrate, such as its work function—the minimum energy required to remove an electron from the surface. The dipole moment of the adsorbed molecule, which is heavily influenced by the electronegativity and position of the halogen atoms, creates an electric field at the interface that can increase or decrease the work function acs.org. This tunability is essential for optimizing the performance of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), by improving charge injection and reducing energy barriers at electrode-organic interfaces.

Environmental and Industrial Relevance of 2,5-Dichloro-3-fluorothiophenol

The environmental and industrial significance of halogenated thiophenols, including this compound, is primarily understood through their roles as precursors in the formation of persistent organic pollutants and as versatile chemical intermediates in various industrial processes.

Precursor Chemistry in the Formation of Polychlorinated Dibenzothiophenes/Thianthrenes

Halogenated thiophenols are recognized as key precursors in the formation of toxic and environmentally persistent sulfur-containing dioxin-like compounds, namely polychlorinated dibenzothiophenes (PCDTs) and polychlorinated thianthrenes (PCTAs). researchgate.netresearchgate.net The formation of these pollutants can occur under thermal conditions, such as those found in industrial processes and waste incineration.

The fundamental mechanism involves the formation of chlorothiophenoxy radicals (CTPRs) from chlorothiophenols (CTPs). researchgate.net These radicals are highly reactive intermediates that can then undergo coupling reactions to form the more complex and toxic PCDT and PCTA structures. newcastle.edu.au While the general pathway is understood for chlorinated thiophenols, specific kinetic and mechanistic studies on this compound are not extensively documented in the reviewed literature. However, the principles of CTPR formation and subsequent reactions are expected to apply.

Detailed computational and experimental studies have been conducted on other chlorinated thiophenols, such as pentachlorothiophenol (B89746) and 2,4-dichlorothiophenol, confirming their role as potent precursors. researchgate.net For instance, 2,4-dichlorothiophenol is a precursor for 2,4,6,8-tetrachlorinated dibenzothiophene, a significant and widely detected PCDT congener. researchgate.net The presence of both chlorine and fluorine atoms on the thiophenol ring, as in this compound, suggests a potential to form a variety of mixed halogenated dibenzothiophenes and thianthrenes, although specific research on these transformation products is limited.

Historical and Current Industrial Usage as Chemical Intermediates

Halogenated thiophenols have a history of use as crucial intermediates in the chemical industry for the synthesis of a wide range of products. researchgate.net Their reactivity, stemming from the thiol group and the influence of the halogen substituents on the aromatic ring, makes them valuable building blocks.

Historically and currently, these compounds are utilized in the manufacturing of:

Dyes: The thiol group can be modified to create chromophoric systems used in various dyes.

Insecticides and Agrochemicals: The specific substitution patterns of halogens on the thiophenol ring can impart biocidal activity, making them precursors to active ingredients in pesticides.

Pharmaceuticals: The thiophenol moiety is present in some pharmacologically active molecules, and halogenated derivatives serve as starting materials for their synthesis. researchgate.net

Polymers and Rubber Chemicals: For example, pentachlorothiophenol has been used as a peptizing agent in the vulcanization process of rubber. researchgate.net The general reactivity of thiols also lends them to applications in polymer synthesis. mdpi.com

While the broad utility of halogenated thiophenols as intermediates is well-established, specific large-scale industrial applications and production volumes for this compound are not prominently reported in publicly available literature, suggesting it may be used in more specialized or niche applications.

Advanced Analytical Methodologies in Halogenated Thiophenol Research

In Situ Spectroscopic Monitoring Techniques

In situ spectroscopic methods are indispensable for real-time analysis of chemical reactions, providing data on reaction initiation, kinetics, mechanisms, and endpoint determination without the need for sample extraction. youtube.com For halogenated thiophenols, techniques like Fourier Transform Infrared (FTIR) and Raman Spectroscopy are particularly valuable.

In situ FTIR spectroscopy allows for the continuous monitoring of changes in the vibrational modes of functional groups. youtube.com For instance, during the synthesis of a thiophenol from its corresponding halo-aromatic precursor, the appearance of the S-H stretching band (typically weak, around 2550 cm⁻¹) and the disappearance of reactant peaks can be tracked in real-time. rsc.orgmdpi.com This provides direct evidence of the reaction's progress. Attenuated Total Reflectance (ATR) FTIR is a common in situ method, where a probe is inserted directly into the reaction vessel, enabling analysis of aqueous or solvent-based reactions. youtube.commdpi.com

Surface-Enhanced Raman Spectroscopy (SERS) is another powerful technique, especially for studying the interaction of thiophenols with metallic surfaces, such as gold or silver nanoparticles. rsc.org The thiol group has a strong affinity for these metals, forming self-assembled monolayers (SAMs). SERS dramatically enhances the Raman signal of the adsorbed molecules, allowing for sensitive detection and structural analysis. rsc.orgrsc.org This is crucial for understanding how molecules like 2,5-Dichloro-3-fluorothiophenol orient themselves on a substrate, a key aspect in the development of molecular electronics and sensors. rsc.org By applying an external electric field, variations in the SERS signal can even help differentiate between structurally similar molecules in a mixture. researchgate.net

TechniquePrincipleTypical Application for Halogenated ThiophenolsKey Information Obtained
In Situ FTIR (ATR)Measures absorption of infrared radiation corresponding to molecular vibrational modes. youtube.comMonitoring synthesis reactions, such as the conversion of a substituted chlorofluorobenzene to a thiophenol.Reaction kinetics, detection of intermediates, confirmation of product formation (e.g., S-H stretch), reaction endpoint. youtube.com
Surface-Enhanced Raman Spectroscopy (SERS)Enhancement of Raman scattering for molecules adsorbed on rough metal surfaces. rsc.orgStudying the formation and structure of self-assembled monolayers (SAMs) on gold or silver substrates.Molecular orientation on the surface, adsorbate-substrate interactions, chemical transformations within the monolayer. rsc.orgresearchgate.net

Chromatographic Separation and Purification Strategies

Chromatography is fundamental for the separation and purification of target compounds from complex reaction mixtures and for the differentiation of isomers. For halogenated thiophenols, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed.

HPLC, particularly in its reverse-phase (RP-HPLC) configuration, is well-suited for separating moderately polar to nonpolar compounds like this compound. A C18 or Phenyl-Hexyl stationary phase is often used, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. chromforum.orgnih.gov The separation is based on the differential partitioning of analytes between the stationary and mobile phases. For halogenated isomers, which can have very similar physicochemical properties, specialized columns such as those with a pentafluorophenyl (PFP) stationary phase can offer enhanced selectivity due to unique pi-pi and dipole-dipole interactions. chromforum.org Detection is commonly achieved using a UV detector, as the aromatic ring provides strong chromophores. mdpi.com

GC-MS is a highly sensitive technique used for separating and identifying volatile and thermally stable compounds. Given that thiophenols can be volatile, GC is an effective separation method. nih.gov The use of a mass spectrometer as a detector allows for definitive identification based on the mass-to-charge ratio of the compound and its fragmentation patterns. For thiols, derivatization is often performed prior to analysis to improve stability and chromatographic peak shape. nih.govepa.gov In the context of fluorinated compounds, specific GC columns and ionization techniques, such as chemical ionization, can be optimized for better separation and response. nih.govdiva-portal.org The separation of closely related isomers, such as dichlorobenzene isomers, has been successfully demonstrated on specialized GC columns, indicating the potential for resolving isomers of dichlorofluorothiophenol. researchgate.net

MethodStationary Phase ExampleMobile/Carrier PhaseDetectionSuitability for this compound
RP-HPLCC18, Pentafluorophenyl (PFP) chromforum.orgAcetonitrile/Water Gradient nih.govUV-Vis, Fluorescence diva-portal.orgExcellent for purification and quantification. PFP columns may resolve isomers.
GC-MSDB-624 (6% cyanopropylphenyl) nih.govHeliumMass Spectrometry (EI, CI) nih.govnih.govHigh sensitivity and definitive identification. May require derivatization. Good for isomer separation.

Advanced Microscopy for Surface Characterization (e.g., Scanning Tunneling Microscopy)

When halogenated thiophenols are used to form self-assembled monolayers (SAMs) on conductive surfaces, advanced microscopy techniques are essential for characterizing the resulting film at the molecular level. Scanning Tunneling Microscopy (STM) is a premier tool for this purpose, providing real-space images of surfaces with atomic or molecular resolution. researchgate.net

The formation of SAMs from thiophenols on a gold surface, such as Au(111), is a well-established process driven by the strong covalent bond between sulfur and gold. nih.gov STM operates by scanning a sharp conductive tip over the surface at a very small distance. By applying a bias voltage, a quantum mechanical tunneling current flows between the tip and the sample. This current is extremely sensitive to the tip-sample distance, allowing for the generation of a detailed topographic map of the surface. nih.gov

For SAMs of halogenated thiophenols, STM can reveal critical information about the molecular packing, the orientation of the molecules relative to the surface, and the presence of structural defects like domain boundaries or vacancy islands (pits in the gold substrate formed during self-assembly). mpg.deresearchgate.net The nature and position of the halogen substituents (e.g., F, Cl, Br) on the aromatic ring significantly influence the intermolecular van der Waals and dipole-dipole interactions, which in turn dictate the structure of the monolayer. researchgate.net Studies on various halogen-substituted thiophenols have shown they form a range of ordered structures depending on the specific halogen, its position, and the surface coverage. researchgate.net These high-resolution images are crucial for understanding how to control the structure and properties of these surfaces for applications in nanotechnology and molecular electronics. oaepublish.com

Thiophenol DerivativeObserved FeatureDescriptionSignificance
General Aromatic ThiolsSelf-Assembled Monolayer (SAM)Molecules chemisorb via the thiol group to the gold substrate, often forming a highly ordered film. nih.govForms a stable, well-defined organic surface.
p-halosubstituted thiophenolsOrdered Molecular PackingMolecules arrange in specific lattice structures influenced by intermolecular forces between the halogenated rings. researchgate.netDemonstrates the role of halogen substituents in controlling film structure.
Various OrganothiolsVacancy IslandsDepressions in the monolayer corresponding to missing gold atoms from the top substrate layer, formed during SAM assembly. mpg.deresearchgate.netReveals the dynamic nature of the gold surface during the self-assembly process.
HexanethiolHexagonal LatticeMolecules pack into a hexagonal pattern with a specific nearest-neighbor distance and rotation relative to the underlying gold lattice. mpg.deProvides precise structural parameters of the molecular arrangement.

Future Research Directions and Emerging Paradigms in Halogenated Thiophenol Chemistry

Development of Novel Synthetic Routes with Enhanced Selectivity

The synthesis of polysubstituted aromatic compounds like 2,5-Dichloro-3-fluorothiophenol presents a significant challenge in achieving high regioselectivity. Traditional methods for introducing a thiol group onto an aromatic ring include the reduction of sulfonyl chlorides or the reaction of an organometallic species with sulfur. google.com For a molecule with a specific substitution pattern such as 2,5-dichloro-3-fluoro, the synthetic strategy must carefully consider the directing effects of the existing substituents.

Future research will likely focus on developing more sophisticated and selective synthetic methodologies. One promising avenue is the late-stage functionalization of a pre-existing 2,5-dichloro-3-fluoro-substituted benzene (B151609) ring. This could involve directed ortho-lithiation or metal-catalyzed C-H activation, where the directing group guides the introduction of the thiol moiety to the desired position.

Another area of development is the use of microfluidic reactors. These systems offer precise control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields and selectivities, especially for highly reactive intermediates. google.com

A hypothetical, yet plausible, synthetic route to this compound could start from a readily available precursor like 2,5-dichloroaniline. Diazotization followed by a Sandmeyer-type reaction could introduce the fluorine atom, and subsequent functional group manipulations could lead to the desired thiophenol. The table below outlines a potential multi-step synthesis.

Table 1: Hypothetical Synthetic Route to this compound

StepStarting MaterialReagentsIntermediate/ProductNotes
12,5-DichloroanilineNaNO₂, HBF₄2,5-Dichlorobenzenediazonium tetrafluoroborateDiazotization
22,5-Dichlorobenzenediazonium tetrafluoroborateHeat1-Fluoro-2,5-dichlorobenzeneBalz-Schiemann reaction
31-Fluoro-2,5-dichlorobenzeneChlorosulfonic acid2,5-Dichloro-3-fluorobenzenesulfonyl chlorideElectrophilic aromatic substitution
42,5-Dichloro-3-fluorobenzenesulfonyl chlorideZn, H₂SO₄This compoundReduction

Exploration of New Catalytic Systems for Thiophenol Transformations

Thiophenols are versatile intermediates in a variety of catalytic transformations, most notably in cross-coupling reactions to form C-S bonds. These reactions are fundamental in the synthesis of pharmaceuticals and advanced materials. nih.gov For a sterically hindered and electronically modified substrate like this compound, the development of highly active and selective catalytic systems is crucial.

Future research is expected to move beyond traditional palladium and copper catalysts to explore catalysts based on more abundant and less toxic metals like nickel and iron. nih.gov The design of novel ligands that can stabilize the catalytic species and facilitate the reductive elimination step will be a key focus. These ligands may feature specific electronic and steric properties tailored to the unique reactivity of polysubstituted thiophenols.

Furthermore, photocatalytic systems are emerging as a green and efficient alternative for promoting thiophenol transformations. The use of visible light to drive these reactions under mild conditions is a highly attractive prospect. molport.com

Table 2: Potential Catalytic Transformations of this compound

Reaction TypeCoupling PartnerCatalyst SystemProduct Type
Buchwald-Hartwig C-S CouplingAryl halidePalladium or Nickel with specialized phosphine (B1218219) ligandsDiaryl sulfide (B99878)
Thiol-ene ReactionAlkeneRadical initiator or lightAlkyl aryl sulfide
Thiol-yne ReactionAlkyneTransition metal catalyst or baseVinyl sulfide
Suzuki-Miyaura type C-S CouplingArylboronic acidCopper catalystDiaryl sulfide

Deeper Mechanistic Insights Through Advanced Spectroscopic and Computational Integration

A thorough understanding of the reaction mechanisms is fundamental to the development of new synthetic methods and catalysts. For halogenated thiophenols, the interplay of inductive and resonance effects of the halogen substituents significantly influences their reactivity. The combination of advanced spectroscopic techniques and computational modeling provides a powerful tool for elucidating these mechanisms.

Surface-enhanced Raman spectroscopy (SERS) and X-ray photoelectron spectroscopy (XPS) can provide valuable information about the adsorption and reaction of halogenated thiophenols on catalyst surfaces. thermofisher.comchemsrc.com These techniques can help to identify reaction intermediates and understand how the electronic properties of the substrate and catalyst influence the reaction pathway.

Computational methods, such as density functional theory (DFT), can be used to model reaction profiles, calculate activation energies, and predict the structures of transition states. mdpi.comgoogle.com For this compound, computational studies could predict its pKa, redox potential, and the preferred sites of electrophilic or nucleophilic attack.

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical)

Spectroscopic TechniquePredicted DataNotes
¹H NMRAromatic protons: δ 7.0-7.5 ppm; Thiol proton: δ 3.5-4.5 ppmChemical shifts are influenced by the electron-withdrawing effects of the halogens.
¹³C NMRAromatic carbons: δ 110-140 ppmThe carbon attached to fluorine will show a large C-F coupling constant.
¹⁹F NMRA single resonance around -110 to -120 ppmThe chemical shift is characteristic of a fluorobenzene (B45895) derivative.
IR SpectroscopyS-H stretch: ~2550 cm⁻¹; C-Cl stretch: ~700-800 cm⁻¹; C-F stretch: ~1200-1250 cm⁻¹The positions of these bands are characteristic of the respective functional groups.

Design of Next-Generation Materials Based on Halogenated Thiophenol Motifs

The incorporation of halogenated thiophenol units into larger molecular architectures is a promising strategy for the design of new materials with tailored properties. Thiophene (B33073) and its derivatives are well-known building blocks for organic semiconductors, and the introduction of halogens can modulate the electronic properties of these materials. nih.govsigmaaldrich.com

For instance, polymers or small molecules containing the this compound moiety could be investigated for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The halogen atoms can influence the frontier molecular orbital energy levels (HOMO and LUMO) and the intermolecular packing in the solid state, which are critical parameters for device performance.

Furthermore, the thiol group provides a convenient handle for anchoring these molecules to metal surfaces, such as gold, to form self-assembled monolayers (SAMs). chemicalbook.com These SAMs could find applications in molecular electronics, sensors, and as anti-corrosion coatings.

Computational Predictive Modeling for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools for predicting the biological activity or physical properties of chemical compounds based on their molecular structure. For halogenated thiophenols, these models can be used to establish correlations between molecular descriptors (e.g., electronic parameters, steric factors, hydrophobicity) and their reactivity or potential biological effects.

By developing robust QSAR models, it would be possible to predict the properties of a wide range of halogenated thiophenols, including this compound, without the need for extensive experimental work. This can significantly accelerate the discovery and optimization of new molecules for specific applications. For example, a QSAR model could predict the binding affinity of a series of halogenated thiophenols to a particular enzyme or receptor, guiding the design of more potent drug candidates. thermofisher.com

The development of such predictive models requires a large and diverse dataset of compounds with known properties. While data for this compound itself is scarce, data from other halogenated aromatic compounds can be leveraged to build and validate these models.

Q & A

Q. What are the methodological approaches to determine the synthetic route for 2,5-Dichloro-3-fluorothiophenol?

To identify viable synthetic pathways, utilize keyword-based searches in SciFinder or Reaxys with terms like "this compound synthesis," "thiophenol derivatives halogenation," or "fluorination of chlorothiophenols." Cross-reference reaction conditions (e.g., temperature, catalysts) from peer-reviewed journals. For example, nucleophilic aromatic substitution (SNAr) or directed ortho-metalation may be applicable, given the compound’s halogenated aromatic structure. Validate proposed routes by comparing intermediates’ spectral data (e.g., 19F^{19}\text{F} NMR, 1H^{1}\text{H} NMR) with literature precedents for analogous compounds .

Q. How can researchers optimize purification techniques for this compound?

Purification typically involves recrystallization or column chromatography. For recrystallization, test solvents like dichloromethane/hexane mixtures, considering the compound’s solubility profile. If using chromatography, employ silica gel with a gradient elution system (e.g., hexane:ethyl acetate). Monitor purity via HPLC (C18 column, UV detection at 254 nm) or GC-MS. Note that halogenated thiophenols may exhibit sensitivity to light and moisture; perform purifications under inert atmospheres .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm aromatic substitution patterns. 19F^{19}\text{F} NMR is essential for verifying fluorine positions. IR spectroscopy can identify -SH (thiol) stretches (~2550 cm1^{-1}).
  • Crystallography : For single-crystal analysis, employ SHELX (SHELXL for refinement, SHELXD for structure solution). Collect high-resolution X-ray data to resolve potential disorder in halogen substituents. Validate hydrogen bonding and packing using ORTEP-3 for visualization .

Advanced Research Questions

Q. How should crystallographic data contradictions (e.g., bond-length discrepancies) be resolved?

Contradictions may arise from thermal motion, disorder, or twinning. In SHELXL, refine anisotropic displacement parameters and apply restraints for geometrically similar bonds. Use the TWIN command in SHELXL to model twinning. Validate the final model with R-factor convergence (<5%) and a clean difference Fourier map. Cross-check with DFT-optimized geometries (e.g., Gaussian09) for bond-length validation .

Q. What strategies enable the design of co-crystals or supramolecular assemblies with this compound?

Leverage supramolecular synthons: the thiol (-SH) group acts as a hydrogen-bond donor, while chlorine and fluorine serve as halogen-bond acceptors. Screen co-formers (e.g., pyridine derivatives) using solvent-drop grinding or slow evaporation. Analyze packing motifs with Mercury software, focusing on π\pi-π\pi stacking (aromatic rings) and S\cdotsCl/F interactions. Compare Hirshfeld surfaces to quantify interaction contributions .

Q. How can researchers mitigate safety risks during handling and disposal?

  • Handling : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Avoid contact with oxidizing agents due to potential thiol reactivity.
  • Waste Disposal : Absorb spills with acid-neutralizing binders (e.g., sodium bicarbonate). Dispose of contaminated materials as hazardous waste (EPA/DOT guidelines). Store in amber glass under nitrogen to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.